Cas no 2137037-21-7 (Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)-)

Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)- 化学的及び物理的性質
名前と識別子
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- Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)-
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- インチ: 1S/C9H20N2/c1-4-11-6-5-10-7-9(11)8(2)3/h8-10H,4-7H2,1-3H3/t9-/m0/s1
- InChIKey: DCHMVLVFBWEZGN-VIFPVBQESA-N
- SMILES: N1(CC)CCNC[C@H]1C(C)C
Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-381246-1.0g |
(2R)-1-ethyl-2-(propan-2-yl)piperazine |
2137037-21-7 | 95.0% | 1.0g |
$2221.0 | 2025-03-16 | |
Enamine | EN300-381246-0.1g |
(2R)-1-ethyl-2-(propan-2-yl)piperazine |
2137037-21-7 | 95.0% | 0.1g |
$1955.0 | 2025-03-16 | |
Enamine | EN300-381246-5.0g |
(2R)-1-ethyl-2-(propan-2-yl)piperazine |
2137037-21-7 | 95.0% | 5.0g |
$6441.0 | 2025-03-16 | |
Enamine | EN300-381246-0.5g |
(2R)-1-ethyl-2-(propan-2-yl)piperazine |
2137037-21-7 | 95.0% | 0.5g |
$2132.0 | 2025-03-16 | |
Enamine | EN300-381246-0.25g |
(2R)-1-ethyl-2-(propan-2-yl)piperazine |
2137037-21-7 | 95.0% | 0.25g |
$2044.0 | 2025-03-16 | |
Enamine | EN300-381246-2.5g |
(2R)-1-ethyl-2-(propan-2-yl)piperazine |
2137037-21-7 | 95.0% | 2.5g |
$4355.0 | 2025-03-16 | |
Enamine | EN300-381246-10.0g |
(2R)-1-ethyl-2-(propan-2-yl)piperazine |
2137037-21-7 | 95.0% | 10.0g |
$9550.0 | 2025-03-16 | |
Enamine | EN300-381246-0.05g |
(2R)-1-ethyl-2-(propan-2-yl)piperazine |
2137037-21-7 | 95.0% | 0.05g |
$1866.0 | 2025-03-16 |
Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)- 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)-に関する追加情報
Introduction to Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)- (CAS No. 2137037-21-7)
Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)-, identified by its Chemical Abstracts Service (CAS) number 2137037-21-7, is a significant compound in the field of pharmaceutical chemistry. This chiral piperazine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a piperazine core substituted with an ethyl group at the 1-position and an isobutyl group at the 2-position, with the (2R) configuration indicating a specific stereochemical arrangement that can influence its biological activity.
The< strong>piperazine moiety is a six-membered aromatic heterocycle containing two nitrogen atoms. It is well-known for its versatility in drug design, often serving as a pharmacophore in various therapeutic agents. The presence of both nitrogen atoms allows for hydrogen bonding interactions, making piperazine derivatives valuable in developing compounds that require precise molecular recognition. In the case of Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)-, the substitution pattern and stereochemistry introduce additional layers of complexity that can modulate its pharmacokinetic and pharmacodynamic profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with biological targets. The (2R) configuration suggests that it may exhibit enantioselective interactions, which are increasingly important in drug development due to the potential differences between enantiomers in efficacy and safety. Studies have shown that< strong>piperazine derivatives can serve as key components in designing drugs targeting neurological disorders, infectious diseases, and inflammatory conditions.
In the realm of medicinal chemistry, the synthesis of< strong>Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)- involves sophisticated organic reactions that must be carefully controlled to achieve the desired stereochemistry. Techniques such as asymmetric synthesis and chiral auxiliary strategies are often employed to ensure high enantiomeric purity. The development of efficient synthetic routes is crucial for both academic research and industrial applications, as it can impact the cost-effectiveness and scalability of producing these compounds.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. Researchers are exploring its utility in designing novel therapeutic agents by appending different functional groups or linking it to other pharmacophores. The< strong>piperazine scaffold's ability to form multiple hydrogen bonds makes it an attractive candidate for creating molecules with enhanced binding specificity. For instance, derivatives of this compound have been investigated for their antimicrobial properties, where they can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
The< strong>CAS number 2137037-21-7 provides a unique identifier for this compound, facilitating its documentation and communication within the scientific community. This standardized naming system ensures clarity and precision when referring to chemical substances in research papers, patents, and regulatory submissions. As such, compounds like< strong>Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)- are integral to maintaining consistency in chemical nomenclature.
Current research trends indicate that< strong>piperazine derivatives continue to be a fertile ground for innovation in drug discovery. For example, recent studies have highlighted their role in developing kinase inhibitors targeting cancer therapies. The ability of piperazine-based molecules to modulate enzyme activity makes them particularly useful in creating drugs that inhibit or activate specific signaling pathways involved in disease progression. Additionally, their application in central nervous system (CNS) drug development is noteworthy, as they can cross the blood-brain barrier and interact with neurotransmitter receptors.
The stereochemical integrity of< strong>Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)- is also a critical factor in determining its biological efficacy. The (R) configuration at the 2-position can influence how the molecule interacts with biological targets at a molecular level. This specificity is particularly important in cases where small differences in stereoisomerism can lead to significant variations in therapeutic outcomes. As such, understanding and controlling stereochemistry remains a cornerstone of modern drug design strategies.
In conclusion,< strong>Piperazine, 1-ethyl-2-(1-methylethyl)-, (2R)-, identified by CAS number 2137037-21-7, represents a promising area of investigation in pharmaceutical chemistry. Its unique structural features and stereochemical configuration make it a valuable candidate for developing novel therapeutic agents with potential applications across various medical disciplines. Ongoing research continues to uncover new possibilities for leveraging this compound's properties to address unmet medical needs.
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